![molecular formula C23H27FN4O2 B589171 3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one CAS No. 1005191-81-0](/img/structure/B589171.png)

3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

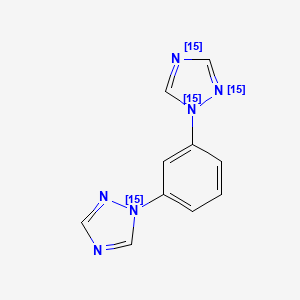

The compound “3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one” is also known as Paliperidone . It has a molecular weight of 426.48 .

Synthesis Analysis

The synthesis of this compound involves condensing (2-methyl-6,7,8,9-tetrahydro-4 H-pyrido- [1,2-a]pyrimidin-3-yl)-acetaldehyd with 6-fluoro-3-piperidinyl)-1,2-benzisoxazole to yield the intermediate enamine, 3- {2- [4- (6-fluoro-benzo [d]isoxazol-3-yl)-piperidin-1-yl]vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido [1,2,-a]pyrimidin-4 -one followed by reduction of such an enamine .Molecular Structure Analysis

The empirical formula of this compound is C23H27FN4O3 . For more detailed structural analysis, spectroscopic methods such as NMR, FTIR, and Raman can be used .Physical And Chemical Properties Analysis

The compound has a molecular weight of 426.48 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has been explored for its potential in combating bacterial infections. A study has shown that derivatives of this compound exhibit antibacterial effects against Staphylococcus aureus when evaluated by the agar well diffusion method . This suggests its potential use in developing new antimicrobial drugs to improve quality of life and explore new areas of medicine.

Alzheimer’s Disease Treatment

The structure of this compound is significant in the pharmaceutical field, particularly as an intermediate in the synthesis of paliperidone . Paliperidone is the primary active metabolite of the antipsychotic risperidone and is used in the treatment of schizophrenia. Moreover, N-benzylpiperidine benzisoxazole derivatives, related to this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Antipsychotic Medication Development

As an important intermediate in the synthesis of paliperidone, this compound contributes to the development of antipsychotic medications. Paliperidone itself is used to treat schizophrenia and schizoaffective disorder, indicating the compound’s role in mental health therapeutics .

Analgesic and Anticonvulsant Properties

Isoxazole derivatives, which include the benzoxazole moiety present in this compound, have been found to exhibit analgesic and anticonvulsant activities . This opens up research avenues for the compound’s application in pain management and seizure control.

Anticancer Research

The isoxazole ring, a part of this compound’s structure, is also associated with anticancer activities . This suggests that the compound could be a valuable scaffold for designing new anticancer drugs.

Serotonergic and Dopaminergic Receptor Affinity

Compounds with an isoxazole ring, such as this one, have shown affinity for serotonergic and dopaminergic receptors . This property is crucial for the development of drugs targeting various psychiatric and neurological disorders.

Pharmaceutical and Medicinal Chemistry

The compound’s structure, featuring a 1,2-benzoxazole moiety, is of prime importance in pharmaceutical and medicinal chemistry. It serves as a core scaffold for numerous pharmacologically active drugs, highlighting its versatility in drug design .

Synthesis of Paliperidone

This compound is a key intermediate in the synthesis of paliperidone, an antipsychotic medication. The synthetic route to create N-substituted derivatives of this compound has been described, with yields ranging from 55–92% in relatively short reaction times . This efficient synthesis is crucial for the large-scale production of paliperidone.

Eigenschaften

IUPAC Name |

3-[2-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-26-19-6-5-17(24)14-20(19)30-22/h5-6,14,16H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKHEHSONAOWSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NC5=C(O4)C=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)

![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)